molecular formula C14H14N2O2 B11462855 4-(4-Methoxyphenyl)benzohydrazide

4-(4-Methoxyphenyl)benzohydrazide

Cat. No.: B11462855
M. Wt: 242.27 g/mol
InChI Key: GUXNRVLONIIENS-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)benzohydrazide is an aromatic hydrazide derivative known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methoxy group attached to the benzene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)benzohydrazide typically involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, to facilitate the formation of the hydrazide derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-Methoxyphenyl)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized as a corrosion inhibitor for metals

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)benzohydrazide involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound can inhibit specific enzymes or proteins, leading to its observed biological effects. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

4-(4-methoxyphenyl)benzohydrazide

InChI

InChI=1S/C14H14N2O2/c1-18-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(17)16-15/h2-9H,15H2,1H3,(H,16,17)

InChI Key

GUXNRVLONIIENS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN

Origin of Product

United States

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